molecular formula C20H20ClFN6O2 B2923880 7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 927576-35-0

7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2923880
CAS No.: 927576-35-0
M. Wt: 430.87
InChI Key: CMNWPRQQLDAJDT-SNAWJCMRSA-N
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Description

7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a complex organic compound with a unique structure that includes a triazino-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the triazino-purine core, followed by the introduction of the but-2-en-1-yl and (2-chloro-6-fluorophenyl)methyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques such as microreactors can enhance the sustainability and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazino-purine derivatives with different substituents. Examples include:

  • 7-[(2E)-but-2-en-1-yl]-1-[(2-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
  • 7-[(2E)-but-2-en-1-yl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Uniqueness

The uniqueness of 7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-[(E)-but-2-enyl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN6O2/c1-4-5-9-26-18(29)16-17(25(3)20(26)30)23-19-27(16)10-12(2)24-28(19)11-13-14(21)7-6-8-15(13)22/h4-8H,9-11H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNWPRQQLDAJDT-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC4=C(C=CC=C4Cl)F)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC4=C(C=CC=C4Cl)F)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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